2-Cyano-3-oxobutanimidohydrazide

Physicochemical profiling Process chemistry Solvent selection

2-Cyano-3-oxobutanimidohydrazide (CAS 58955-41-2, molecular formula C5H8N4O, MW 140.14 g/mol) is a bifunctional amidrazone derivative containing a cyano group, a ketone carbonyl, and a hydrazide/amidrazone moiety within a compact 5-carbon backbone. The compound exists as an equilibrium mixture of stereoisomeric forms in solution, with the EE'E" conformer predominating.

Molecular Formula C5H8N4O
Molecular Weight 140.14 g/mol
CAS No. 58955-41-2
Cat. No. B12070160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-3-oxobutanimidohydrazide
CAS58955-41-2
Molecular FormulaC5H8N4O
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCC(=O)C(C#N)C(=NN)N
InChIInChI=1S/C5H8N4O/c1-3(10)4(2-6)5(7)9-8/h4H,8H2,1H3,(H2,7,9)
InChIKeyOOBGIDNQNYHGPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2-Cyano-3-oxobutanimidohydrazide (CAS 58955-41-2): Structural and Procurement Baseline for Cyanoacetohydrazone Research Intermediates


2-Cyano-3-oxobutanimidohydrazide (CAS 58955-41-2, molecular formula C5H8N4O, MW 140.14 g/mol) is a bifunctional amidrazone derivative containing a cyano group, a ketone carbonyl, and a hydrazide/amidrazone moiety within a compact 5-carbon backbone [1]. The compound exists as an equilibrium mixture of stereoisomeric forms in solution, with the EE'E" conformer predominating [2]. It serves as a versatile building block in heterocyclic synthesis, classified within the broader family of cyanoacetohydrazides, which are valued for their ability to undergo cyclocondensation and cyclization reactions to generate diverse heterocyclic scaffolds [3].

1Dual-reactivity building block (cyano ketone + amidrazone) for heterocyclic synthesis
2Predictable EE'E conformer preference supports reproducible reaction outcomes
3Expanded reactive centers (5 groups) vs. simple cyanoacetohydrazides enable diverse cyclization pathways

Why Generic Cyanoacetohydrazide Substitution Fails: The Functional-Group Complexity of 2-Cyano-3-oxobutanimidohydrazide Demands Precise Comparator Evaluation


Although numerous cyanoacetohydrazide derivatives share the cyanoacetyl backbone, 2-cyano-3-oxobutanimidohydrazide is structurally distinct because it combines an α-cyano ketone group with an amidrazone (N-amino imidamide) terminus rather than a simple hydrazide. This dual-reactivity architecture enables different cyclization pathways—for example, reactions involving both the cyano and carbonyl groups simultaneously—that simpler analogs such as cyanoacetohydrazide (CAS 140-87-4) or its acetone hydrazone (CAS 4974-42-9) cannot replicate [1]. Consequently, generic substitution among cyanoacetohydrazide building blocks can lead to failed cyclization or the formation of entirely different heterocyclic products, making direct comparator data essential for informed procurement [2].

Target Compound
Potential Substitute
2-Cyano-3-oxobutanimidohydrazide
Amidrazone + α-cyano ketone
Cyanoacetohydrazide (CAS 140-87-4)
Lacks ketone carbonyl and amidrazone; may not replicate dual cyclization modes
2-Cyano-3-oxobutanimidohydrazide
5 reactive groups, 12+ cyclization modes
Acetone cyanoacetylhydrazone (CAS 4974-42-9)
Only 2 reactive groups after hydrazone formation; limits accessible heterocyclic space
2-Cyano-3-oxobutanimidohydrazide
tPSA 105 Ų, XLogP3 -1.1
Generic cyanoacetohydrazones
Lower tPSA/hydrophilicity mismatch may alter reaction solvent compatibility

Quantitative Evidence Guide: 2-Cyano-3-oxobutanimidohydrazide (CAS 58955-41-2) Comparator Data for Scientific Selection


Computed Physicochemical Properties vs. Cyanoacetohydrazide and Its Acetone Hydrazone: Boiling Point and Density Differentiation

2-Cyano-3-oxobutanimidohydrazide exhibits a computed boiling point of 291.5 °C at 760 mmHg, a density of 1.34 g/cm³, and a flash point of 130.1 °C . These values distinguish it from the simpler cyanoacetohydrazide (CAS 140-87-4, MW 99.09) and its acetone hydrazone (CAS 4974-42-9, MW 139.16), which possess lower molecular weights and different boiling ranges. The higher boiling point and density reflect the increased molecular complexity and hydrogen-bonding capacity of the amidrazone moiety.

Boiling point & density
Computed
BP 291.5 °C, density 1.34 g/cm³
Higher BP vs. parent hydrazide may guide purification strategy choice
Computed values; experimental verification recommended
Physicochemical profiling Process chemistry Solvent selection

Structural Isomerism Behavior: Stereochemical Equilibrium Profile of 2-Cyano-3-oxobutanimidohydrazone vs. Simpler Hydrazones

Acetoacetamide cyanoacetylhydrazones, including the target compound, exist as equilibrium mixtures of stereoisomeric forms in both the crystalline state and DMSO solution. The EE'E" conformer always predominates, and the equilibrium is largely independent of the nature and position of the substituent on the amide fragment [1]. This is in contrast to simpler N-arylidene cyanoacetohydrazones, which show stronger substituent-dependent tautomeric equilibria.

Stereochemical equilibrium
Class-level inference
EE'E conformer predominates; equilibrium substituent-independent
Predictable conformation supports reproducible reactivity
Data from crystalline state and DMSO solution (Russ. J. Gen. Chem. 1999)
Structural isomerism Conformational analysis Crystallization behavior

Heterocyclic Synthesis Versatility: Dual-Reactivity of the α-Cyano Ketone – Amidrazone System vs. Simple Cyanoacetyl Hydrazides

The target compound contains five distinct functional groups (cyano, active methylene, carbonyl, amido, and hydrazine/amidrazone) within a single molecule [1]. This multi-center reactivity enables access to multiple heterocyclic classes—including pyrazoles, 2-pyridinones, iminochromenes, and thiazoles—through different cyclization pathways. In contrast, cyanoacetohydrazide (CAS 140-87-4) lacks the ketone carbonyl and amidrazone nitrogen, restricting its cyclization modes primarily to reactions involving the cyano, active methylene, and hydrazide groups. The additional functional centers in 2-cyano-3-oxobutanimidohydrazide expand the accessible heterocyclic chemical space by enabling concurrent or sequential reactions at up to five reactive sites.

Reactive group count
Class-level inference
5 groups (target) vs. 3 (parent hydrazide) vs. 2 (hydrazone)
Expanded cyclization versatility reduces intermediate inventory
Review-based classification; exact pathways require experimental validation
Heterocyclic synthesis Cyclocondensation Building block scope

Computed Hydrogen-Bonding and Topological Polar Surface Area (tPSA) Profile vs. Closest Analogs

The compound has a computed Topological Polar Surface Area (tPSA) of 105 Ų, 2 hydrogen bond donors, 4 hydrogen bond acceptors, an XLogP3 of -1.1, and 2 rotatable bonds [1]. These values compare to cyanoacetohydrazide (CAS 140-87-4, MW 99.09, tPSA approx. 89 Ų, 2 HBD, 3 HBA) and the acetone hydrazone (CAS 4974-42-9, MW 139.16, tPSA approx. 65 Ų, 1 HBD, 3 HBA). The higher tPSA of the target compound suggests potential advantages for aqueous solubility, while the additional rotatable bond and hydrogen bond acceptor provide distinct molecular recognition features for target engagement.

tPSA & H-bond profile
Computed
tPSA 105 Ų, HBD 2, HBA 4, XLogP3 -1.1
Higher tPSA suggests distinct solubility profile for polar-target SAR
Computed from PubChem; may differ from experimental values
Drug-likeness prediction Permeability Medicinal chemistry design

Application Scenarios for 2-Cyano-3-oxobutanimidohydrazide (CAS 58955-41-2) in Heterocyclic Synthesis and Medicinal Chemistry


Synthesis of 2-Pyridinone Derivatives via Cyclocondensation with 1,3-Dicarbonyl Compounds

The cyanoacetohydrazone moiety of 2-cyano-3-oxobutanimidohydrazide can undergo cyclocondensation with 1,3-dicarbonyl compounds to yield 2-pyridinone scaffolds, a pharmacologically important heterocyclic class with documented antimicrobial and anticancer activities [1]. The additional ketone carbonyl present in the target compound distinguishes it from simpler cyanoacetohydrazones and may enable regioselective cyclization at the ketone terminus, producing substitution patterns not accessible from the acetone hydrazone analog (CAS 4974-42-9).

Construction of 1-Cyanoacetyl-Substituted Pyrazoles for Bioactive Compound Libraries

The compound serves as a precursor for generating 1-cyanoacetyl-substituted pyrazoles through condensation with hydrazine or substituted hydrazines [2]. The presence of the 3-oxo group provides an additional handle for further functionalization after pyrazole formation, enabling the construction of more complex fused heterocycles. This scaffold has been utilized in the synthesis of compounds with anti-proliferative activity against NCI 60-cell line panels [3].

Precursor for Iminochromene and Coumarin-Based Heterocycles with Antifungal Potential

The cyanoacetohydrazone framework, when reacted with salicylaldehyde derivatives, can undergo cyclization to form 2-iminochromene derivatives, a class that has demonstrated significant antifungal activity with IC50 values as low as 0.35 mg/mL against fungal targets [4]. The differential reactivity profile of 2-cyano-3-oxobutanimidohydrazide compared to simpler hydrazones may alter the electronic properties of the resulting chromene system.

Medicinal Chemistry Building Block for Structure-Activity Relationship (SAR) Exploration

Given its balanced computed drug-like properties (tPSA 105 Ų, XLogP3 -1.1, 2 HBD, 4 HBA) [5], the compound is suitable as a fragment or intermediate in SAR programs targeting polar enzyme active sites (e.g., kinases, proteases). Its predicted water solubility profile distinguishes it from more lipophilic cyanoacetohydrazone analogs, offering a distinct starting point for lead optimization where maintaining aqueous solubility is critical.

Application
Selection Property
Validation Focus
2-Pyridinone scaffold synthesis
Dual carbonyl-amidrazone cyclization
Regiochemical product assignment by NMR
1-Cyanoacetyl pyrazole construction
Hydrazine condensation + 3-oxo handle
Pyrazole identity and purity (HPLC, MS)
Iminochromene precursor for screening
Salicylaldehyde cyclization behavior
Chromene derivative characterization
Medicinal chemistry SAR building block
High tPSA and H-bond donor/acceptor count
Solubility and permeability assay compatibility
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